molecular formula C34H57BrN2O4 B7819858 VECURONIUM BROMIDE

VECURONIUM BROMIDE

Numéro de catalogue: B7819858
Poids moléculaire: 637.7 g/mol
Clé InChI: VEPSYABRBFXYIB-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound VECURONIUM BROMIDE is a complex organic molecule with a unique structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of VECURONIUM BROMIDE typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including alkylation, acylation, and quaternization. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous processes. The choice of method depends on factors such as the desired production volume and cost efficiency. Advanced techniques like flow chemistry may be employed to enhance reaction rates and improve safety.

Analyse Des Réactions Chimiques

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions vary widely and can include simpler quaternary ammonium salts, alcohols, and ketones, depending on the reaction pathway.

Applications De Recherche Scientifique

General Anesthesia

Vecuronium bromide is primarily used as an adjunct during general anesthesia. It facilitates:

  • Endotracheal Intubation : The drug aids in muscle relaxation, allowing for easier placement of the endotracheal tube.
  • Surgical Relaxation : It helps maintain muscle relaxation throughout surgical procedures, improving surgical conditions.

Intensive Care Unit (ICU) Settings

In the ICU, vecuronium is often utilized for:

  • Mechanical Ventilation : It assists in managing patients who require prolonged mechanical ventilation by inducing paralysis to optimize ventilation strategies.
  • Control of Shivering : Off-label use includes controlling refractory shivering in sedated patients undergoing therapeutic hypothermia post-cardiac arrest .

Research Applications

Recent studies have explored the quality and characteristics of vecuronium using techniques like Fourier Transform near-infrared spectrometry. These studies indicate variability in the drug's manufacturing quality, which could affect its safety and efficacy .

Pharmacological Profile

Property Details
Mechanism of ActionCompetitive antagonist at nicotinic receptors
Duration of ActionIntermediate (51–80 minutes)
MetabolismPrimarily hepatic; renal elimination (30% unchanged)
Common Side EffectsProlonged paralysis, muscle weakness
Special ConsiderationsCaution in renal failure and burn patients

Case Study 1: High-Dose Administration

A study investigated the effects of varying doses of vecuronium on neuromuscular blockade during anesthesia. Results indicated that higher doses significantly reduced the onset time and extended the duration of action without notable cardiovascular side effects .

Case Study 2: Quality Assessment

A quality assessment study using near-infrared spectrometry identified variability among different lots of this compound, suggesting potential implications for clinical outcomes. Outliers were detected, indicating inconsistencies that warrant further investigation into manufacturing processes .

Case Study 3: Fatal Self-Administration

A case report highlighted a tragic incident involving a medical professional who self-administered this compound. The case raised concerns about the accessibility of such agents among healthcare workers and emphasized the need for stringent controls in handling neuromuscular blockers .

Mécanisme D'action

The mechanism of action of this compound involves its interaction with cellular membranes and proteins. As a quaternary ammonium salt, it can disrupt lipid bilayers, leading to cell lysis. It also interacts with specific molecular targets, such as enzymes and receptors, affecting their function and signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other quaternary ammonium salts like benzalkonium chloride and cetyltrimethylammonium bromide. These compounds share structural similarities but differ in their specific functional groups and chain lengths.

Uniqueness

What sets VECURONIUM BROMIDE apart is its unique combination of functional groups and its ability to form stable complexes with various biological molecules, making it highly versatile in both research and industrial applications.

Activité Biologique

Vecuronium bromide is a non-depolarizing neuromuscular blocking agent utilized primarily in anesthetic practice to facilitate intubation and provide muscle relaxation during surgical procedures. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.

This compound functions by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This antagonism inhibits the action of acetylcholine, preventing depolarization of the muscle membrane and subsequent muscle contraction. The drug's effects can be reversed by acetylcholinesterase inhibitors such as neostigmine or sugammadex, which increase acetylcholine levels at the neuromuscular junction .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by several key parameters:

  • Absorption : Administered intravenously, vecuronium has rapid onset.
  • Distribution Half-Life : Approximately 4 minutes following a single intravenous dose.
  • Elimination Half-Life : Ranges from 65 to 75 minutes in healthy individuals; may be shorter in specific populations (e.g., pregnant women) where it can drop to 35-40 minutes .
  • Volume of Distribution : Approximately 300 to 400 mL/kg.
  • Protein Binding : About 60-80% at clinical doses .

Pharmacodynamics

The pharmacodynamic effects of vecuronium are dose-dependent. Studies have shown that increasing doses result in a faster onset and prolonged duration of neuromuscular blockade. For example, a dose-response study indicated that:

  • 0.1 mg/kg : Onset time of 164 seconds and duration of 42 minutes.
  • 0.2 mg/kg : Onset time of 120 seconds and duration of 68 minutes.
  • 0.3 mg/kg : Onset time of 88 seconds and duration of 111 minutes.
  • 0.4 mg/kg : Onset time of 78 seconds and duration of 115 minutes .

Clinical Applications

This compound is predominantly used in the following contexts:

  • Surgical Anesthesia : To achieve muscle relaxation during procedures requiring intubation.
  • Critical Care : It is sometimes employed for prolonged sedation in mechanically ventilated patients, although careful monitoring is required due to potential prolonged paralysis associated with its metabolite, 3-desacetylvecuronium .

Case Studies

  • High-Dose Administration Study :
    A study involving high doses (0.3 - 0.4 mg/kg) demonstrated that while the onset of neuromuscular blockade was significantly faster, there were no notable adverse hemodynamic effects observed in patients undergoing anesthesia with fentanyl-nitrous oxide .
  • Long-Term Infusion Study :
    In a case where vecuronium was administered for an extended period (22 hours), researchers found no cumulative effects on neuromuscular blockade despite multiple supplementary doses being given . This indicates that vecuronium can be safely used for prolonged periods under strict monitoring.

Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include:

  • Rare hypersensitivity reactions.
  • Prolonged neuromuscular blockade due to its active metabolite in certain patients, particularly those with compromised renal function or those receiving long-term infusions .

Propriétés

IUPAC Name

[17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPSYABRBFXYIB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VECURONIUM BROMIDE
Reactant of Route 2
Reactant of Route 2
VECURONIUM BROMIDE
Reactant of Route 3
Reactant of Route 3
VECURONIUM BROMIDE
Reactant of Route 4
Reactant of Route 4
VECURONIUM BROMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
VECURONIUM BROMIDE
Reactant of Route 6
VECURONIUM BROMIDE

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.